molecular formula C11H12N2S B14777903 5-(3,4-Dimethylphenyl)thiazol-2-amine

5-(3,4-Dimethylphenyl)thiazol-2-amine

Cat. No.: B14777903
M. Wt: 204.29 g/mol
InChI Key: STPMWPBVPVCXEU-UHFFFAOYSA-N
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Description

5-(3,4-Dimethylphenyl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with a 3,4-dimethylphenyl group at the 5-position and an amine group at the 2-position. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethylphenyl)thiazol-2-amine typically involves the reaction of 3,4-dimethylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the desired thiazole derivative .

Industrial Production Methods

Industrial production methods for thiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethylphenyl)thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3,4-Dimethylphenyl)thiazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethylphenyl)thiazol-2-amine involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,4-Dimethylphenyl)thiazol-2-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 3,4-dimethylphenyl group can enhance its lipophilicity and potentially improve its ability to interact with biological membranes .

Properties

Molecular Formula

C11H12N2S

Molecular Weight

204.29 g/mol

IUPAC Name

5-(3,4-dimethylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C11H12N2S/c1-7-3-4-9(5-8(7)2)10-6-13-11(12)14-10/h3-6H,1-2H3,(H2,12,13)

InChI Key

STPMWPBVPVCXEU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN=C(S2)N)C

Origin of Product

United States

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